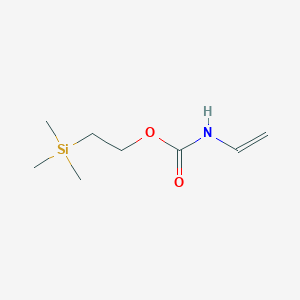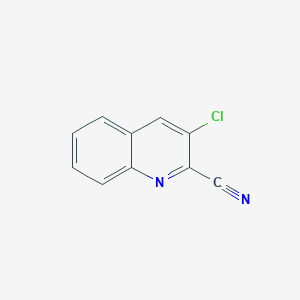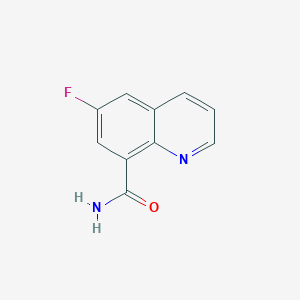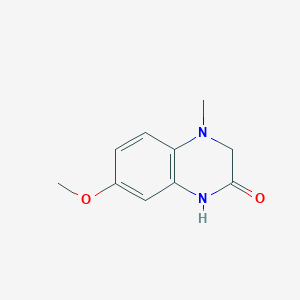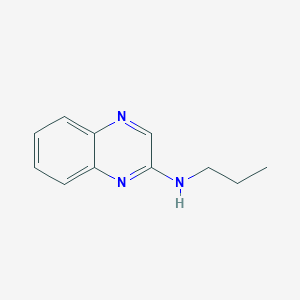
N-Propylquinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₃N₃. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties. Quinoxaline derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Propylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by alkylation with propylamine. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions: N-Propylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: It can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Wissenschaftliche Forschungsanwendungen
N-Propylquinoxalin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial and antiviral properties.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of N-Propylquinoxalin-2-amine involves its interaction with various molecular targets. It can bind to DNA and proteins, interfering with their normal function. This leads to the inhibition of microbial growth and the induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed to generate reactive oxygen species and disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with anticancer properties.
Cinnoline: Known for its antimicrobial activity.
Uniqueness: N-Propylquinoxalin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for drug development and industrial applications .
Eigenschaften
CAS-Nummer |
46316-10-3 |
|---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N-propylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-2-7-12-11-8-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7H2,1H3,(H,12,14) |
InChI-Schlüssel |
AMSQNWPGUFQLPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC2=CC=CC=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


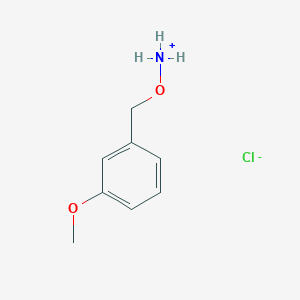
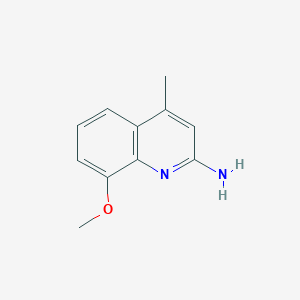
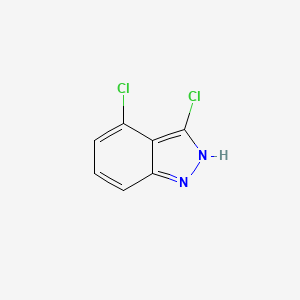
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)


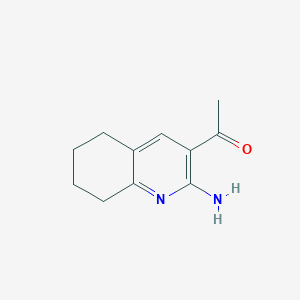
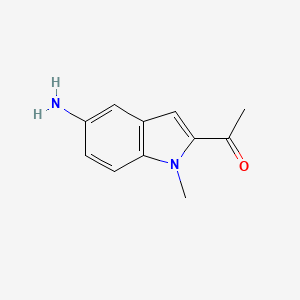
![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
